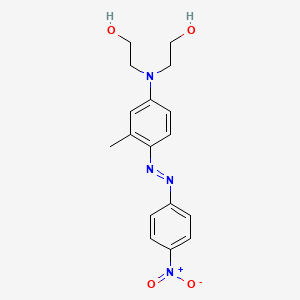

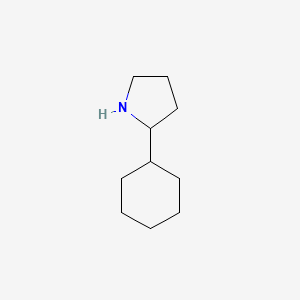

![molecular formula C11H8F3NOS B1352362 [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol CAS No. 857284-25-4](/img/structure/B1352362.png)

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

Overview

Description

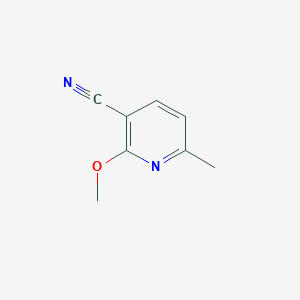

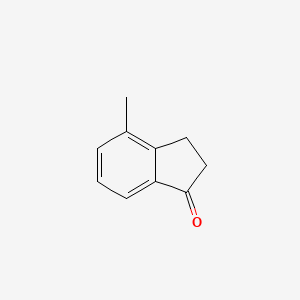

“[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol” is a chemical compound with the empirical formula C12H10F3NOS . It has a molecular weight of 273.27 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)C1=CC=C(C=C1)C(S2)=NC(C)=C2CO . The InChI representation is 1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3 . Physical And Chemical Properties Analysis

The compound is solid in form . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned for this compound in the search results.Scientific Research Applications

Synthesis and Chemical Characterization

Research has developed methods for synthesizing various derivatives of thiazole compounds, highlighting their potential in creating new materials and chemical sensors. For example, the synthesis of thiazolyl-based compounds through the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction offers a method to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives with good yields and high selectivity (B. Reddy et al., 2012).

The study of molecular structure changes in BPT-esters and their effects on crystal structure and solubility provides insights into how small alterations in molecular design can significantly impact the physical properties of these compounds, facilitating their application in various scientific and industrial processes (T. Hara et al., 2009).

Applications in Medicinal Chemistry

- Thiazole derivatives have been explored for their antimicrobial properties, indicating their potential as therapeutic agents. A study synthesizing new two-amino-4-(4-chlorophenyl) thiazole derivatives and evaluating their antimicrobial efficacy demonstrates moderate to high activity against various bacterial and fungal strains, suggesting their application in developing new antimicrobial drugs (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).

Analytical Chemistry Applications

- Thiazolyl-based chemosensors have been developed for the selective and sensitive detection of metal ions, such as Al3+, showcasing their utility in environmental monitoring and analytical chemistry. The creation of phenyl thiadiazole-based Schiff base chemosensors for Al3+ ions detection, with quick responses and excellent selectivity, indicates the potential of these compounds in constructing devices for chemical analysis and environmental monitoring (A. K. Manna et al., 2020).

Molecular Docking and Theoretical Studies

- Theoretical studies, including molecular docking and quantum chemical calculations, have been conducted on thiazole derivatives to predict their biological activity and understand their interaction mechanisms at the molecular level. Such studies provide valuable insights into the design of compounds with specific biological activities, aiding in the development of new drugs and therapeutic agents (A. Viji et al., 2020).

properties

IUPAC Name |

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSRKDWWLYYTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428223 | |

| Record name | {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | |

CAS RN |

857284-25-4 | |

| Record name | {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

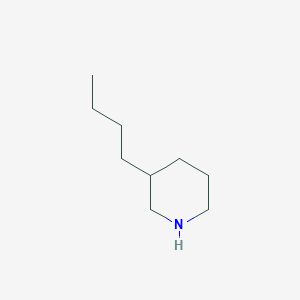

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)